Description: This field involves the construction of complex organic molecules from simpler starting materials [, , , , , , , , , , , , , , , , , , , , , , , , , ].
Structural Elucidation
Description: This field involves determining the three-dimensional structure of molecules using techniques like X-ray crystallography, NMR spectroscopy, and computational methods [, , , , , , , , , , , , , , , , ].
Structure-Activity Relationship (SAR) Studies
Description: This field investigates how changes in the molecular structure of a compound affect its biological activity [, ].
Applications
Heterocyclic Chemistry
Description: This field encompasses the synthesis, properties, and reactions of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in their ring structure [, , , , , , , , , , , , , , , , , , , , , , , ].
Medicinal Chemistry
Description: This field focuses on the design, synthesis, and development of new pharmaceutical agents [, , , , , , , , , , ].
Compound Description: This compound (3), (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized via reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and 2-acetylbenzofuran (2) and its structure was confirmed using NMR and X-ray diffraction. []
Compound Description: This compound (I) is a heterocyclic 1,3,4-oxadiazole derivative distinguished by its methoxyphenyl ring and benzonitrile group. []
Compound Description: This compound was synthesized as a potential anticancer agent using a “cost-effective” approach and characterized using NMR and LC-MS. []
Compound Description: This compound is an active pharmaceutical ingredient (API) whose metabolism was studied. A key finding was its methylation by N-methyltransferase to form 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation. []
Compound Description: This compound, synthesized as part of a series, demonstrated potent cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively. []
Compound Description: Also known as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, this novel compound's structure was confirmed using spectroscopic techniques and X-ray diffraction analysis. []
Compound Description: This series of compounds was synthesized and evaluated for anxiolytic activity, with some derivatives demonstrating comparable or superior activity to reference drugs like diazepam and gidazepam. []
Compound Description: This compound was synthesized from vanillin through a series of reactions and characterized by NMR and mass spectrometry. It showed promising docking scores with anti-tuberculosis targets (4ASE and 1RJB) and significant structural similarity (56.9%) to ciprofloxacin. []
Compound Description: This novel salt functions as an EGFR inhibitor and exhibits potential in treating various EGFR-mediated cancers, including those with L858R, 1790M, and Exon19 mutations. It has shown particular promise in addressing T790M mutations in non-small cell lung cancer (NSCLC). [, ]
Compound Description: This compound acts as a selective serotonin 2A receptor inverse agonist, showing potential as a therapeutic agent for psychosis. Unlike typical antipsychotics, it displays a lower risk of dose-limiting side effects due to its low affinity for D2 and H1 receptors. []
Compound Description: This compound, a potent non-peptidic formyl peptide receptor (FPR) agonist, was synthesized and radiolabeled with carbon-11 for potential in vivo visualization of FPRs using positron emission tomography (PET). Despite its potential, its low blood-brain barrier penetration hampered its application in imaging brain FPRs. []
Compound Description: This compound exhibits high binding affinity for the cerebral cannabinoid receptor (CB1) and holds potential as a PET radioligand for imaging CB1 receptors in the brain. []
Compound Description: This compound also displays high binding affinity for CB1 receptors and shows potential as a PET radioligand for imaging CB1 receptors in the brain. []
Compound Description: The crystal structure of this compound was analyzed, revealing a chair conformation for the piperazine ring and specific dihedral angles for the quinoline and methoxyphenyl rings. []
Compound Description: X-ray crystallography analysis of this compound revealed a specific dihedral angle between its pyridine and benzene rings. The molecules are linked via O—H⋯N hydrogen bonds, creating chains along the a axis. []
Compound Description: This compound is a potent, selective, and orally bioavailable pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). It has been investigated for its potential in treating anemia and has progressed to human clinical trials. []
Compound Description: This compound is the product of a ring transformation reaction from S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide. The kinetics and mechanism of this reaction have been studied in detail. []
Compound Description: The crystal structure of this platinum(II) complex, containing two 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands, has been characterized. []
Compound Description: This compound, synthesized via Suzuki coupling, displayed significant activity against the HCT 116 cancer cell line with an IC50 of 70 µg mL−1. []
Compound Description: This compound, synthesized and characterized using NMR and X-ray crystallography, showcases a two-dimensional supramolecular network in its crystal structure formed through N—H⋯N and C—H⋯N hydrogen bonds. []
Compound Description: The crystal structure of this compound, determined using X-ray crystallography, shows a supramolecular structure stabilized by C—H⋯O, N—H⋯S hydrogen bonds, and π–π interactions. []
Compound Description: MMPP, a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, demonstrated neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration. []
Compound Description: This series of compounds were synthesized and characterized as part of a study investigating novel derivatives with potential biological activity. []
Compound Description: This compound displayed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, exhibiting a 38.24% decrease in paw volume at a dose of 50 mg/kg body weight. []
Compound Description: This compound exhibited high sensitivity towards Bacillus subtilis in antibacterial assays. Molecular docking studies indicated a strong binding affinity for the 3UZ0 and 1T9U bacterial protein targets. []
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These compounds are potent aromatase inhibitors, structurally resembling second- and third-generation nonsteroidal aromatase inhibitors. []
Compound Description: The crystal structure of this complex compound has been characterized in detail, revealing intricate ring conformations and intermolecular interactions. []
Compound Description: The crystal structure of this compound has been elucidated, revealing specific conformational features and dihedral angles within the molecule. []
Compound Description: This compound serves as a key intermediate in synthesizing biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []
Compound Description: This compound's crystal structure reveals a pyrrolidine ring in an envelope conformation and specific dihedral angles between the β-lactam ring and its substituents. []
Compound Description: TZB-30878 is a novel compound exhibiting dual action as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. It has shown promise as a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS). []
Compound Description: This series of compounds, synthesized and characterized using spectroscopic techniques, demonstrated potent antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []
Compound Description: This compound was synthesized from the hydrogenolysis of 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate and served as a precursor for various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.